molecular formula C14H18N2O2 B4540584 N-allyl-N'-(4-isopropylphenyl)ethanediamide

N-allyl-N'-(4-isopropylphenyl)ethanediamide

Cat. No. B4540584
M. Wt: 246.30 g/mol
InChI Key: ACZVGOOILVCJTJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-allyl compounds, including derivatives similar to “N-allyl-N'-(4-isopropylphenyl)ethanediamide,” often involves catalysis by transition metal complexes. Such processes can lead to selective syntheses of enamines, enamides, azadienes, and other compounds through isomerization of N-allyl amines, imines, amides, and carbamates to their corresponding N-(1-propenyl) compounds (Krompiec et al., 2008).

Molecular Structure Analysis

The molecular structure of this compound can be characterized by spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry). These techniques are essential for determining the compound's detailed molecular structure, including the configuration of the N-allyl group and the isopropylphenyl moiety. Studies on related N-allyl compounds and their metal-catalyzed transformations provide insights into the structure-reactivity relationships and stereochemical outcomes of reactions (Krompiec et al., 2008).

Chemical Reactions and Properties

N-allyl compounds exhibit a range of chemical reactions, including double bond migration, isomerization, and reactions leading to heterocyclic systems containing nitrogen. The chemical properties of “this compound” would similarly be influenced by the N-allyl moiety and the isopropylphenyl group, affecting its reactivity and the type of chemical transformations it can undergo (Krompiec et al., 2008).

Physical Properties AnalysisThe physical properties of a compound like “this compound” can be deduced from its molecular structure. Factors such as solubility, melting point, and boiling point are influenced by the molecular weight, polarity, and presence of functional groups. Analyzing the physical properties of similar N-allyl compounds provides a basis for predicting those of “this compound.”

Chemical Properties Analysis

The chemical properties of “this compound” would involve its reactivity towards various chemical agents, stability under different conditions, and the potential for participating in specific chemical reactions. The presence of the N-allyl group and the isopropylphenyl moiety plays a crucial role in determining its chemical behavior, including isomerization reactions and interactions with transition metal complexes for selective synthesis applications (Krompiec et al., 2008).

properties

IUPAC Name

N'-(4-propan-2-ylphenyl)-N-prop-2-enyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-4-9-15-13(17)14(18)16-12-7-5-11(6-8-12)10(2)3/h4-8,10H,1,9H2,2-3H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACZVGOOILVCJTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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